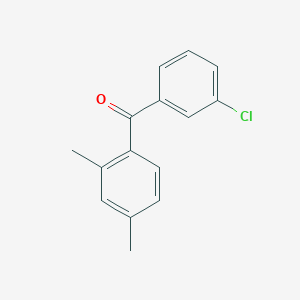
Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-pyrrolidinyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-2-pyrrolidinyl-, hydrochloride: is a complex organic compound with a molecular formula of C19H21ClN2O4 and a molecular weight of 376.83 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using large-scale reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure the safety of the workers involved.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Applications De Recherche Scientifique
This compound has shown potential in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparaison Avec Des Composés Similaires
coumarins and indole derivatives . While these compounds share some similarities, the presence of the pyrrolidinyl and acetamide groups in this compound sets it apart and contributes to its distinct properties.
List of Similar Compounds
Coumarins
Indole derivatives
Benzopyran derivatives
Propriétés
Numéro CAS |
75616-56-7 |
|---|---|
Formule moléculaire |
C19H21ClN2O4 |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-11-9-16(23)25-19-13(11)5-6-14-17(19)18(12(2)24-14)20-15(22)10-21-7-3-4-8-21;/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,22);1H |
Clé InChI |
LDVVZDONBQVNMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN4CCCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)



![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)




